Product packaging for BIBP 3226 trifluoroacetate(Cat. No.:)

BIBP 3226 trifluoroacetate

Cat. No.: B1574446
M. Wt: 701.61
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Overview of Neuropeptide Y (NPY) and Neuropeptide FF (NPFF) Receptor Ligand Discovery

The journey to understand the NPY and NPFF systems began with the isolation and characterization of the peptides themselves. Neuropeptide Y, a 36-amino acid peptide, was first isolated from the porcine hypothalamus in 1982. wikipedia.org This discovery spurred research into its functions, leading to the identification of its receptors. The human Y1 receptor was cloned in 1992, followed by the cloning of the Y2 and Y4 receptors in 1995, and the Y5 receptor in 1996. nih.gov A significant breakthrough in the field was the development of the first potent and selective non-peptide NPY Y1 receptor antagonist, BIBP 3226, in 1994. nih.govfrontiersin.org This compound was designed by mimicking the structure of the C-terminus of NPY and has been instrumental in characterizing the physiological roles of the Y1 receptor. nih.gov

Neuropeptide FF (NPFF) was identified in 1985 from bovine brain extracts. nih.gov The two G protein-coupled receptors that NPFF binds to, NPFF1 and NPFF2, were cloned in 2000. nih.govcornell.edu The discovery of these receptors paved the way for the development of ligands to study their function. A notable development in this area was the creation of RF9, a potent and selective antagonist for NPFF receptors, which has been used to investigate the role of the NPFF system in opioid modulation. guidetopharmacology.orgunistra.fr The development of small non-peptidic molecules as NPFF receptor antagonists has also been a focus, aiming for improved pharmacological properties. nih.gov

Table 1: Timeline of Key Discoveries in NPY and NPFF Ligand Research

Year Discovery Significance
1982 Isolation of Neuropeptide Y (NPY). wikipedia.org Opened the field of NPY research.
1985 Identification of Neuropeptide FF (NPFF). nih.gov Led to the investigation of the NPFF system.
1992 Cloning of the human NPY Y1 receptor. nih.gov Enabled detailed study of Y1 receptor function.
1994 Development of BIBP 3226. nih.gov Provided the first selective non-peptide tool to study the Y1 receptor. nih.gov
2000 Cloning of NPFF receptors (NPFF1 and NPFF2). nih.govcornell.edu Allowed for the characterization of the NPFF signaling system.

| Post-2000 | Development of NPFF antagonists like RF9. guidetopharmacology.orgunistra.fr | Facilitated research into the anti-opioid effects of the NPFF system. unistra.fr |

Significance of NPY and NPFF System Modulation in Neurobiological and Physiological Functions

The NPY system is one of the most abundant neuropeptide signaling systems in the mammalian brain and is involved in a vast number of physiological processes. nih.govmdpi.com NPY is a pleiotropic molecule that influences cardiovascular and metabolic function, pain, and neuronal excitability. frontiersin.org It plays a significant role in regulating blood pressure, psychomotor function, anxiety, and food intake. nih.gov The diverse functions of NPY are mediated by its different receptor subtypes (Y1, Y2, Y4, Y5), which are distributed throughout the central and peripheral nervous systems. nih.govfrontiersin.org For instance, the Y1 receptor is involved in cell proliferation and has been implicated in the progression of certain cancers. nih.gov

The Neuropeptide FF system has been implicated in a number of physiological processes, including the modulation of the pharmacological activity of opioid analgesics. nih.gov The NPFF system is considered an opioid-modulating system that can counteract the effects of opioids, playing a role in phenomena such as opiate tolerance and opioid-induced hyperalgesia. guidetopharmacology.orgunistra.fr Beyond its interaction with the opioid system, NPFF is also involved in pain regulation, cardiovascular functions, and appetite. guidetopharmacology.orgacs.org The two receptor subtypes, NPFF1 and NPFF2, are found in the central nervous system, with NPFF2 being present in high density in the superficial layers of the spinal cord, where it is involved in pain perception. guidetopharmacology.org

Table 2: Key Physiological Functions of NPY and NPFF Systems

System Key Functions
Neuropeptide Y (NPY) Regulation of blood pressure, food intake, anxiety, and endocrine secretions. nih.gov
Modulation of cardiovascular and metabolic function, pain, and neuronal excitability. frontiersin.org
Involvement in cell proliferation and cancer progression. nih.gov
Neuropeptide FF (NPFF) Modulation of opioid analgesia, tolerance, and withdrawal. guidetopharmacology.orgunistra.frnih.gov
Regulation of pain, cardiovascular functions, and appetite. guidetopharmacology.orgacs.org

Rationale for Investigating BIBP 3226 Trifluoroacetate (B77799) as a Pharmacological Research Probe

BIBP 3226 is the first non-peptide antagonist discovered to be highly potent and selective for the NPY Y1 receptor. nih.govmdpi.com This high selectivity and potency make it an invaluable tool for researchers to investigate the specific physiological and pathophysiological roles of the Y1 receptor without the confounding effects of activating other NPY receptor subtypes. mdpi.com The development of a non-peptide antagonist was a significant step forward as these molecules often have better stability and pharmacokinetic properties compared to peptide-based ligands.

The utility of BIBP 3226 as a research probe is underscored by its extensive characterization in numerous in vitro and in vivo studies. mdpi.com Research using BIBP 3226 has helped to elucidate the involvement of the Y1 receptor in a variety of processes. For example, studies have utilized BIBP 3226 to explore the role of Y1 receptors in cardiovascular regulation and food intake. nih.gov Furthermore, molecular studies have used BIBP 3226 to understand the binding pocket of the Y1 receptor, revealing that it shares an overlapping binding site with the native ligand, NPY. nih.gov This detailed understanding of its interaction with the receptor further solidifies its role as a precise pharmacological tool. The trifluoroacetate salt form of BIBP 3226 is commonly used in research settings.

Properties

Molecular Formula

C27H31N5O3.2CF3CO2H

Molecular Weight

701.61

Synonyms

N-[(1R)]-4-[(Aminoiminomethyl)amino-1-[[[(4-hydroxyphenyl)methyl]amino]carbonyl]butyl-α-phenylbenzeneacetamide ditrifluoroacetate

Origin of Product

United States

Molecular and Cellular Pharmacology of Bibp 3226 Trifluoroacetate

Receptor Binding Kinetics and Affinity Profiling

The interaction of BIBP 3226 with NPY receptors is characterized by high affinity and selectivity, particularly for the Y1 subtype. This has been extensively documented through various binding assays.

In Vitro Radioligand Binding Assays

In vitro radioligand binding assays are fundamental in determining the affinity of a ligand for its target receptor. These assays typically measure the displacement of a radiolabeled ligand by the compound of interest. For BIBP 3226, studies have consistently shown high-affinity binding to the Y1 receptor, with affinity often reported in the nanomolar range. nih.gov For instance, one study reported a Ki (inhibition constant) of 1.1 nM for the rat NPY Y1 receptor. medchemexpress.com Another study found a Ki of 7 nM for the human NPY Y1 receptor. researchgate.net These assays confirm that BIBP 3226 binds to the Y1 receptor with high potency.

Competition Binding Analysis with NPY Receptor Subtypes (Y1, Y2, Y4, Y5)

A key attribute of BIBP 3226 is its selectivity for the Y1 receptor over other NPY receptor subtypes. Competition binding experiments have demonstrated that BIBP 3226 has a substantially lower affinity for Y2, Y4, and Y5 receptors. rndsystems.com This selectivity is critical for its use as a specific tool to probe Y1 receptor function without confounding effects from other NPY receptors. nih.gov The affinity for these other subtypes is often reported as being greater than 1000 nM, highlighting a significant selectivity margin for the Y1 receptor. rndsystems.com Mutagenesis studies have further elucidated the binding site, suggesting that NPY and BIBP 3226 share an overlapping binding pocket at the human Y1 receptor. nih.gov

Binding Affinity of BIBP 3226 for NPY Receptor Subtypes
Receptor SubtypeReported Ki (nM)Source
rNPY Y11.1 medchemexpress.comrndsystems.com
hNPY Y17 researchgate.net
rNPY Y2> 1000 rndsystems.com
rNPY Y4> 1000 rndsystems.com
rNPY Y5> 1000 rndsystems.com

Competition Binding Analysis with NPFF Receptor Subtypes (NPFF1, NPFF2)

In addition to NPY receptors, the binding profile of BIBP 3226 has been assessed against neuropeptide FF (NPFF) receptors. Studies have revealed that BIBP 3226 also acts as an antagonist for NPFF receptors, although with a lower affinity than for the NPY Y1 receptor. medchemexpress.comrndsystems.comnih.gov The reported Ki values for human NPFF2 and rat NPFF receptors are 79 nM and 108 nM, respectively. medchemexpress.com This cross-reactivity is an important consideration in experimental design, as effects observed could potentially be mediated through NPFF receptor antagonism in addition to Y1 receptor blockade. nih.govresearchgate.netnih.gov

Binding Affinity of BIBP 3226 for NPFF Receptor Subtypes
Receptor SubtypeReported Ki (nM)Source
hNPFF279 medchemexpress.comrndsystems.com
rNPFF108 medchemexpress.comrndsystems.com

Functional Characterization of Receptor Antagonism

Biochemical and pharmacological studies have confirmed that BIBP 3226 functions as a competitive antagonist at the Y1 receptor. nih.gov Its antagonism prevents the downstream signaling events typically initiated by NPY binding.

Inhibition of NPY-Induced Intracellular Signaling Pathways (e.g., cAMP production, inositol (B14025) phosphate (B84403) accumulation)

The NPY Y1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. frontiersin.org Activation of this pathway by NPY leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular production of cyclic AMP (cAMP). nih.gov Another signaling cascade involves the mobilization of intracellular calcium. nih.gov BIBP 3226 has been shown to effectively block these NPY-mediated effects. nih.govnih.gov For example, it inhibits the NPY-induced elevation of intracellular calcium concentration in cells expressing the human NPY Y1 receptor. nih.gov However, it is worth noting that at micromolar concentrations, BIBP 3226 itself was found to induce an increase in intracellular calcium and inositol phosphate accumulation, an effect that appears to be independent of NPY receptor activation. nih.gov

G Protein-Coupled Receptor Coupling Mechanisms

As a GPCR antagonist, BIBP 3226 binds to the Y1 receptor but does not induce the conformational change necessary for G protein activation. nih.govresearcher.life By occupying the binding site, it prevents the endogenous agonist, NPY, from binding and initiating the signal transduction cascade. nih.gov The interaction between BIBP 3226 and the Y1 receptor has been explored through molecular modeling, which suggests that the antagonist and agonist share common residues for their interaction within the transmembrane regions of the receptor. nih.govresearcher.life This competitive blockade of G protein coupling is the fundamental mechanism by which BIBP 3226 exerts its antagonistic effects on the physiological processes regulated by the NPY Y1 receptor. nih.gov

Receptor Selectivity and Specificity Studies

BIBP 3226 is a non-peptide molecule recognized primarily for its potent and selective antagonist activity at the Neuropeptide Y (NPY) Y1 receptor. nih.gov Its design was based on mimicking the C-terminal structure of the endogenous ligand, NPY. nih.gov Extensive research has been conducted to characterize its binding profile, not only at its primary target but also across a range of other receptors to establish its selectivity and specificity.

Assessment of Off-Target Receptor Binding

BIBP 3226 demonstrates a high degree of selectivity for the NPY Y1 receptor subtype. nih.gov Studies have consistently shown that its affinity for other NPY receptor subtypes, such as Y2, Y4, and Y5, is substantially lower. nih.govrndsystems.com Specifically, the binding affinity (Ki) for rat NPY Y2, Y4, and Y5 receptors is reported to be greater than 1000 nM, which contrasts sharply with its high affinity for the Y1 receptor. rndsystems.com This indicates a significant selectivity margin, making BIBP 3226 a valuable tool for investigating the specific physiological functions mediated by the Y1 receptor. nih.govresearchgate.net While it is considered a selective Y1 antagonist, some studies note that it can interact with Neuropeptide FF (NPFF) receptors, an important consideration in its pharmacological profiling. nih.govresearchgate.net

Comparative Analysis with Other NPY and NPFF Receptor Ligands

The pharmacological profile of BIBP 3226 becomes clearer when compared with other ligands targeting the NPY and NPFF systems. It is a mixed antagonist, targeting both the NPY Y1 and NPFF receptors. rndsystems.comnih.gov

BIBP 3226 exhibits high affinity for the rat NPY Y1 receptor, with a Ki value of approximately 1.1 nM. rndsystems.commedchemexpress.com Its affinity for NPFF receptors is lower but still significant, with Ki values of 79 nM for the human NPFF2 receptor and 108 nM for the rat NPFF receptor. rndsystems.commedchemexpress.commedchemexpress.com This interaction with NPFF receptors is noteworthy, as BIBP 3226 was one of the first identified antagonists for these receptors. nih.gov Its antagonist activity at NPFF2 receptors has been demonstrated by its ability to reverse the effects of NPFF on cyclic AMP production. nih.gov

The stereoselectivity of BIBP 3226 is also a key aspect of its specificity. Its enantiomer, BIBP 3435, has been shown to be inactive at NPFF receptors, mirroring the stereoselectivity observed at NPY receptors. nih.gov

When compared to other NPY ligands, such as GR231118 (a mixed Y1 antagonist/Y4 agonist), both compounds show an ability to interact with NPFF receptors, suggesting a degree of cross-reactivity between these two peptide systems. nih.gov However, the affinity of BIBP 3226 for NPFF2 receptors is considerably greater than its affinity for NPY Y2, Y4, and Y5 receptors. nih.gov Another NPY Y1 antagonist, BIBO3304, a derivative of BIBP 3226, was later developed and exhibits very low affinity for Y2, Y4, and Y5 receptors, further refining selectivity within the NPY system. researchgate.net

Table 1: Comparative Binding Affinities (Ki) of BIBP 3226 for NPY and NPFF Receptors

Receptor Subtype Species Ki (nM)
NPY Y1 Rat 1.1
NPFF2 Human 79
NPFF Rat 108
NPY Y2 Rat > 1000
NPY Y4 Rat > 1000
NPY Y5 Rat > 1000

Data sourced from references rndsystems.commedchemexpress.com.

Preclinical Pharmacological Investigations of Bibp 3226 Trifluoroacetate in Animal Models

In Vitro Pharmacological Efficacy Studies

BIBP 3226 is a potent and selective non-peptide antagonist of the neuropeptide Y (NPY) Y1 receptor. nih.govnih.gov In vitro studies using cell-based assays have been crucial in characterizing its receptor binding profile and antagonist properties. BIBP 3226 displaces radiolabeled NPY from the human NPY Y1 receptor with high affinity. nih.gov Its selectivity is a key feature, as it shows significantly lower affinity for other NPY receptor subtypes (Y2, Y4, Y5) and for neuropeptide FF (NPFF) receptors. rndsystems.com

Biochemical and pharmacological evaluations have confirmed that BIBP 3226 acts as a competitive antagonist at the Y1 receptor. nih.gov Its ability to be quantified at very low levels in cell extracts has also made it a useful tool for indirectly evaluating NPY Y1 receptor expression in different cell types, such as comparing breast cancer cells to bone marrow cells. nih.gov

Table 1: Receptor Binding Affinity of BIBP 3226

Receptor Subtype Ki (nM)
rat NPY Y1 1.1
human NPFF2 79
rat NPFF 108
rat NPY Y2 > 1000
rat NPY Y4 > 1000
rat NPY Y5 > 1000

Data sourced from reference rndsystems.com. Ki represents the inhibition constant; a lower value indicates higher binding affinity.

Isolated tissue organ bath assays are a classical pharmacological method for assessing the functional effects of compounds on contractile tissues like smooth muscle. nih.govnih.gov In these preparations, BIBP 3226 has demonstrated its antagonistic effects on vascular smooth muscle. Studies using the rat caudal artery have shown that Neuropeptide Y (NPY) potentiates the contractile response to adrenergic nerve stimulation. nih.gov BIBP 3226 effectively inhibited these vascular effects of NPY in vitro. nih.gov

Furthermore, BIBP 3226 was shown to inhibit the effects of the selective Y1 agonist [Leu31,Pro34]NPY and completely abolish the effects of avian pancreatic polypeptide, which also potentiates neurogenic vasoconstriction in this tissue preparation. nih.gov These findings in an organ bath setting confirm that the effects are likely mediated by the NPY Y1 receptor subtype. nih.gov

In Vivo Behavioral and Physiological Research Paradigms

The elevated plus maze (EPM) is a widely used test to assess anxiety-like behaviors in rodents, based on their natural aversion to open and elevated spaces. meliordiscovery.com When administered to rats, BIBP 3226 induced an anxiogenic-like effect in the EPM. nih.gov This effect was observed at the higher tested dose and was notably antagonized by the anxiolytic drug diazepam. nih.gov Importantly, this anxiety-inducing effect was not associated with a decrease in general locomotor activity, suggesting it is a specific behavioral effect rather than a result of sedation or motor impairment. nih.govnih.gov

Table 2: Effects of BIBP 3226 on Anxiety-Related Behaviors in Rats

Behavioral Test Parameter Observation
Elevated Plus Maze Time in Open Arms Decreased (Anxiogenic-like effect)
Elevated Plus Maze General Locomotor Activity No significant change
Open Field Test Locomotor Activity No significant change
Conditioned Place Preference Place Conditioning Aversion to drug-associated place

Data compiled from references nih.govnih.gov.

Neuropeptide Y is a potent stimulator of food intake (an orexigenic agent), and the Y1 receptor is implicated in this pathway. nih.govnih.gov Studies investigating the role of BIBP 3226 have provided evidence for the involvement of NPY Y1 receptors in the regulation of feeding. nih.govnih.gov

In rats, BIBP 3226 administered centrally had no effect on the consumption of standard chow but significantly reduced the intake of a highly palatable diet and the increased food intake stimulated by a 24-hour fast. nih.gov Furthermore, the compound effectively blocked the orexigenic effect of exogenously administered NPY. nih.gov When microinjected directly into the paraventricular nucleus of the hypothalamus (PVN), a key brain region for feeding regulation, BIBP 3226 completely blocked the feeding stimulation caused by the Y1 agonist [Leu31,Pro34]NPY, but not that of the Y5 receptor agonist human peptide YY3–36. nih.gov These results suggest that NPY Y1 receptors may mediate the effects of endogenous NPY, particularly in conditions of increased energy demand or when highly palatable food is available. nih.govnih.gov

Table 3: Effects of BIBP 3226 on Food Intake in Rats

Condition Effect of BIBP 3226
Standard Chow Consumption No effect
Highly Palatable Diet Intake Significantly reduced
Fasting-Stimulated Intake Significantly reduced
NPY-Induced Orexia Blocked
[Leu31,Pro34]NPY-Induced Orexia (in PVN) Blocked
hPYY3–36-Induced Orexia (in PVN) No effect

Data sourced from references nih.govnih.gov.

Central Nervous System Effects

Pain Perception Assessment (e.g., Nociception Models, Tail-Flick Assay)

Investigations in animal models suggest that the neuropeptide Y (NPY) system is involved in the modulation of pain perception, exhibiting both nociceptive and anti-nociceptive properties. The NPY Y1 receptor, which is blocked by BIBP 3226 trifluoroacetate (B77799), appears to be a key component in these processes.

In a mouse tail-flick assay, a common method for assessing pain response, BIBP 3226 was shown to prevent the anti-morphine actions of neuropeptide FF (NPFF). nih.govresearchgate.net This finding suggests an interaction between the NPY Y1 receptor and opioid signaling pathways in the modulation of nociception.

Further mechanistic studies using in vitro rat dorsal spinal cord slices have explored the role of the Y1 receptor in modulating the release of pro-nociceptive neurotransmitters. nih.gov In these models, the Y1 receptor agonist [Leu31Pro34]NPY was found to inhibit the capsaicin-evoked release of immunoreactive calcitonin gene-related peptide (iCGRP), a key molecule in pain transmission. This inhibitory effect was significantly weakened by pretreatment with BIBP 3226, indicating that the anti-nociceptive effects of Y1 receptor activation are, at least in part, due to the inhibition of neurotransmitter release from the central terminals of capsaicin-sensitive nociceptors. nih.gov

Learning and Memory Paradigms

The role of the NPY Y1 receptor in learning and memory has been explored using place conditioning paradigms in rats. In a two-compartment apparatus, the administration of BIBP 3226 was used to investigate whether the blockade of Y1 receptors has rewarding or aversive effects. The study found that pairings with BIBP 3226 produced a conditioned place aversion for the drug-associated compartment. nih.gov This suggests that the blockade of central NPY Y1 receptors is perceived as aversive by the animals, leading them to learn to avoid the environment associated with the compound's effects. nih.gov The same investigation noted that locomotor activity in an open field test was not affected by BIBP 3226, indicating the place aversion was not due to a general suppression of movement. nih.gov

Dopamine-Dependent Behaviors and Aggression

Research into the function of the NPY Y1 receptor has identified a significant role in the modulation of aggressive behavior. Studies using mice with a genetic ablation of the Y1 receptor gene (Y1-knockout mice) have demonstrated a pronounced increase in territorial aggressive behaviors, such as tail rattling, aggressive grooming, and biting, when faced with an intruder mouse. This suggests that NPY signaling through the Y1 receptor normally serves to suppress aggression. The increased aggression in Y1-deficient mice was linked to significantly increased expression of c-fos mRNA in the medial amygdala, a brain region critical for regulating aggressive behavior.

Furthermore, these studies revealed that the expression of tryptophan hydroxylase, the enzyme responsible for synthesizing serotonin (B10506) (5-hydroxytryptamine or 5-HT), was significantly lower in Y1-deficient mice. The aggressive phenotype could be abolished by treating the knockout mice with a 5-HT-1A agonist, suggesting that NPY's regulation of aggression via the Y1 receptor is mediated through its influence on the serotonin system.

Neuroendocrine System Investigations (e.g., Corticotropin-Releasing Hormone Release)

The NPY Y1 receptor is implicated in the regulation of the neuroendocrine stress response, particularly involving the hypothalamic-pituitary-adrenal (HPA) axis. The HPA axis is initiated by the release of corticotropin-releasing hormone (CRH), also known as corticotropin-releasing factor (CRF), from the hypothalamus. nih.govmdpi.com CRH stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH), which in turn prompts the adrenal glands to release glucocorticoids like corticosterone. nih.gov

Preclinical studies investigating the adaptation to chronic stress have shown that central NPY, acting via the Y1 receptor, plays a crucial role in mediating this adaptive mechanism. In animal models, pretreatment with BIBP 3226 was found to abolish this adaptation. This blockade of the Y1 receptor led to a significant increase in the expression of CRH and a higher concentration of corticosterone.

Cardiovascular System Research (e.g., Blood Pressure Regulation, Vasoconstriction)

BIBP 3226 trifluoroacetate has been extensively studied for its effects on the cardiovascular system, particularly its ability to antagonize NPY-mediated vasoconstriction and influence blood pressure.

In isolated, perfused canine splenic arteries, BIBP 3226 demonstrated a dose-dependent inhibition of the prolonged, second-phase vasoconstrictor response to sympathetic nerve stimulation at low frequencies. nih.gov However, it did not affect the initial, rapid first-phase response at these frequencies. nih.gov This indicates that the compound specifically targets the vasoconstriction mediated by NPY, which is typically released during the later phase of nerve stimulation. nih.gov Furthermore, BIBP 3226 completely abolished the vasoconstrictor responses to directly administered NPY but did not alter the responses to noradrenaline or ATP. nih.gov

In conscious, spontaneously hypertensive rats (SHR), BIBP 3226 was shown to attenuate tachycardia evoked by mental stress. nih.gov In studies involving conscious rats with congestive heart failure, BIBP 3226 did not alter resting mean arterial pressure (MAP) or heart rate. researchgate.net However, it did significantly attenuate the pressor effects of exogenously administered NPY. researchgate.net In anesthetized rats, pretreatment with BIBP 3226 also significantly reduced the increase in mean arterial blood pressure caused by neuropeptide FF (NPFF) and NPVF. nih.gov

Table 1: Effect of BIBP 3226 on Vasoconstriction in Canine Splenic Artery
ConditionObservationConclusion
Low-Frequency Nerve Stimulation (1 & 4 Hz)Dose-dependent inhibition of the second peak of vasoconstriction; no effect on the first peak. nih.govBIBP 3226 selectively blocks NPY-mediated vasoconstriction. nih.gov
High-Frequency Nerve Stimulation (10 Hz)Slight but significant inhibition of both first and second peaks. nih.govMinor effect at higher stimulation frequencies. nih.gov
Exogenous NPY AdministrationVasoconstrictor response was abolished. nih.govDemonstrates potent Y1 receptor antagonism. nih.gov
Exogenous Noradrenaline or ATP AdministrationVasoconstrictor responses were not modified. nih.govShows selectivity for NPY receptors over adrenergic or purinergic receptors. nih.gov

Gastrointestinal Motility Studies

The NPY system, through the Y1 receptor, appears to be involved in the regulation of gastrointestinal function, particularly in the context of stress. In animal models of chronic stress, an adaptation mechanism normally occurs to maintain gastrointestinal homeostasis. Preclinical investigations have shown that administering BIBP 3226 can disrupt this adaptation. The blockade of Y1 receptors with BIBP 3226 in chronically stressed animals resulted in altered gastrointestinal motility, characterized by delayed gastric emptying and an acceleration of fecal pellet output, indicating enhanced distal colonic motility.

Role in Immune Response Modulation (e.g., Microglial Activity)

This compound has been shown to modulate the activity of microglia, the resident immune cells of the central nervous system. A key function of activated microglia is the production of nitric oxide (NO), a signaling molecule with diverse roles in the immune response and neurotransmission. nih.gov

Studies using microglial cell cultures have demonstrated that NPY can inhibit the production of NO when these cells are stimulated with inflammatory agents like lipopolysaccharide (LPS). nih.govresearchgate.net This inhibitory effect of NPY on NO production is mediated through the Y1 receptor. When the Y1 receptor was blocked by BIBP 3226, the inhibitory effect of NPY was prevented. nih.govresearchgate.net In the presence of BIBP 3226, microglia stimulated with LPS and NPY showed a significant increase in NO levels, similar to levels seen with LPS stimulation alone. nih.gov This demonstrates that BIBP 3226 reverses the NPY-mediated suppression of microglial NO production, suggesting a role for the NPY-Y1 receptor pathway in regulating neuroinflammatory processes. nih.govresearchgate.net

Table 2: Effect of BIBP 3226 on Nitric Oxide (NO) Production in Stimulated Microglia
Cell Treatment ConditionObserved NO ProductionInterpretation
LPS StimulationSignificant increase in NO levels. nih.govBaseline inflammatory response. nih.gov
LPS + NPYNO production is inhibited (similar to control levels). nih.govNPY suppresses the inflammatory response in microglia. nih.gov
LPS + NPY + BIBP 3226Inhibitory effect of NPY is blocked; NO levels are significantly increased. nih.govBIBP 3226 antagonizes the anti-inflammatory effect of NPY at the Y1 receptor. nih.govresearchgate.net
LPS + Y1 Receptor AgonistNO production is inhibited (similar to control levels). nih.govConfirms the inhibitory effect is mediated specifically through the Y1 receptor. nih.gov

Bone Regeneration Studies

The compound this compound, a potent and selective non-peptide antagonist of the neuropeptide Y (NPY) Y1 receptor, has been a subject of interest in preclinical investigations exploring its potential role in bone regeneration. nih.gov The rationale for these studies is centered on the understanding that the NPY system is a significant regulator of bone homeostasis.

Research has indicated that the Y1 receptor is a key player in mediating the effects of NPY on bone. nih.gov Studies involving the pharmacological blockade of the NPY Y1 receptor have suggested a positive impact on bone mass. For instance, local administration of a NPY1 antagonist in male Wistar rats resulted in the formation of new trabecular bone. nih.gov This suggests that antagonizing the Y1 receptor can shift the balance towards bone formation.

Further investigations in animal models of bone loss have supported the potential of Y1 receptor antagonists in promoting a healthier bone microenvironment. In a study involving ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, treatment with a Y1 receptor antagonist was found to significantly improve the osteoporotic microstructure of the bone. aging-us.com This improvement is indicative of the compound's potential to not only prevent bone loss but also to support regenerative processes in compromised bone.

The following table represents typical parameters assessed in preclinical bone regeneration studies and illustrates the expected positive outcomes following the administration of a Y1 receptor antagonist like this compound, based on the trends observed in related research.

Table 1: Representative Histomorphometric and Micro-CT Analysis of Bone Regeneration in Animal Models Treated with a Y1 Receptor Antagonist

ParameterControl Group (Vehicle)Y1 Receptor Antagonist GroupExpected Outcome
Bone Mineral Density (BMD) BaselineIncreasedEnhanced bone mineralization
Bone Volume / Total Volume (BV/TV) (%) LowerHigherIncreased bone mass
Trabecular Number (Tb.N) (1/mm) LowerHigherDenser trabecular network
Trabecular Thickness (Tb.Th) (µm) ThinnerThickerMore robust trabeculae
Trabecular Separation (Tb.Sp) (µm) WiderNarrowerReduced space between trabeculae
New Bone Formation Rate (BFR/BS) (µm³/µm²/day) LowerHigherIncreased dynamic bone formation

These expected outcomes are derived from the broader understanding of the role of NPY and its Y1 receptor in bone metabolism. The data from such studies would be crucial in establishing a definitive link between this compound and its efficacy in promoting bone regeneration in various animal models.

Structure Activity Relationship Sar Studies of Bibp 3226 Trifluoroacetate Analogs

Design and Synthesis of BIBP 3226 Derivatives and Analogs

The design and synthesis of derivatives and analogs of BIBP 3226, chemically known as (R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-argininamide, have been approached through various strategic modifications of its core structure. nih.gov A key focus has been to retain the essential pharmacophoric elements while introducing structural diversity to probe the binding pockets of NPY and NPFF receptors.

One common synthetic strategy involves a multi-step process that preserves the crucial chirality of the arginine core. researchgate.net This typically begins with the appropriate protection of the amino and guanidino functionalities of arginine, followed by the introduction of the Nα-diphenylacetyl group and the N-(4-hydroxybenzyl) moiety. Subsequent modifications can then be made to different parts of the molecule.

Researchers have synthesized analogs by altering the Nα-acyl group. For instance, replacing the diphenylacetyl group with a p-biphenylylacetyl moiety has been explored. nih.gov Another area of modification has been the benzylamino group, where its replacement with a tetrahydrobenzazepinyl group has been shown to be a viable strategy. nih.gov

Furthermore, N(G)-substituted derivatives have been a significant area of investigation. These include the synthesis of N(G)-acylated and N(G)-sulfonylated BIBP 3226 derivatives. researchgate.net The synthesis of these compounds allows for the introduction of various functional groups, including those suitable for radiolabeling, such as fluorine-containing moieties, to develop positron emission tomography (PET) radiopharmaceuticals. researchgate.net

In an effort to enhance binding affinity through a "bivalent ligand approach," dimeric analogs of BIBP 3226 have been synthesized. nih.gov This approach involves linking two BIBP 3226 molecules via different spacers through N(G)-acylation at the guanidino groups. nih.gov A key synthetic step in creating these bivalent ligands has been the use of a copper(I)-catalyzed azide-alkyne cycloaddition. nih.gov

Impact of Structural Modifications on NPY and NPFF Receptor Binding

Structural modifications to the BIBP 3226 scaffold have a profound impact on its binding affinity for NPY and NPFF receptors. BIBP 3226 itself is a potent and selective antagonist for the NPY Y1 receptor, with a high affinity (Ki = 7 nM). researchgate.net It also exhibits notable affinity for NPFF receptors. medchemexpress.com

Alterations to the core structure have been shown to modulate both affinity and selectivity. For example, the combination of an N(G)-phenylpropyl arginine and an Nα-p-biphenylylacetyl moiety resulted in a shift in selectivity towards the Y5 receptor subtype. nih.gov Replacing the benzylamino group with a tetrahydrobenzazepinyl group, however, largely preserves the Y1 receptor activity. nih.gov

The guanidino group of the arginine residue is critical for high-affinity binding. N(G)-acylation generally leads to a retention of acceptable ligand binding, whereas N(G)-sulfonyl derivatives have been found to lose almost all binding affinity. researchgate.net This suggests that the electronic and steric properties of the substituent at this position are crucial for receptor interaction.

Interestingly, bivalent ligands of BIBP 3226, while demonstrating nanomolar binding affinity to the NPY Y1 receptor, were not superior to the parent compound. nih.gov There was no clear correlation between the length or chemical nature of the spacer and the binding affinity. nih.gov Surprisingly, a trivalent derivative of BIBP 3226 showed no affinity for the NPY Y1 receptor. nih.gov

BIBP 3226 and its analogs also interact with NPFF receptors. BIBP 3226 itself can displace specific binding on NPFF receptors expressed in CHO cells and in the rat dorsal spinal cord with affinities in the range of 50–100 nM. researchgate.net This affinity for NPFF receptors is an important consideration in the pharmacological profiling of these compounds.

Table 1: Impact of Structural Modifications on Receptor Binding Affinity

Compound/Modification Target Receptor Binding Affinity (Ki) Reference
BIBP 3226 NPY Y1 7 nM researchgate.net
BIBP 3226 rNPY Y1 1.1 nM medchemexpress.com
BIBP 3226 hNPFF2 79 nM medchemexpress.com
BIBP 3226 rNPFF 108 nM medchemexpress.com
N(G)-sulfonyl derivatives NPY Y1 Almost no affinity researchgate.net
Bivalent analogs NPY Y1 Nanomolar range nih.gov
Trivalent derivative NPY Y1 No affinity nih.gov

Influence of Chemical Modifications on Functional Antagonism

The chemical modifications of BIBP 3226 analogs not only affect their binding affinity but also their functional antagonism at NPY and NPFF receptors. BIBP 3226 is a potent antagonist at the NPY Y1 receptor, capable of inhibiting the physiological effects mediated by this receptor. nih.govnih.gov

For instance, BIBP 3226 effectively inhibits the potentiation of methoxamine-induced vasoconstriction by NPY, a response mediated by the Y1 receptor. nih.gov It also dose-dependently antagonizes vascular responses to both exogenous and endogenous NPY in vivo. nih.gov

The bivalent analogs of BIBP 3226, despite not having superior binding affinity, still exhibit nanomolar antagonistic activity at the NPY Y1 receptor, as demonstrated in a calcium assay on HEL cells. nih.gov This indicates that the dimeric structure is compatible with functional antagonism.

With respect to NPFF receptors, BIBP 3226 acts as an antagonist. researchgate.net It is unable to inhibit forskolin-stimulated cyclic AMP production mediated by NPFF2 receptors on its own, but it can antagonize the effect of NPFF. researchgate.net This makes BIBP 3226 one of the first identified antagonists for NPFF receptors. researchgate.net In vivo studies have further confirmed its antagonistic effects on NPFF receptor-mediated actions, such as hypothermia and anti-morphine effects. nih.gov

It is important to note that some studies have raised questions about the specificity of the functional antagonism of BIBP 3226. For example, it has been suggested that at higher doses, BIBP 3226 may inhibit NPY-induced feeding through a non-specific mechanism, as its inactive enantiomer, BIBP 3435, also showed some inhibitory effect. nih.gov

Development of Novel NPY and NPFF Receptor Probes and Radioligands

The development of radiolabeled derivatives of BIBP 3226 has been a key objective in order to create novel probes and radioligands for studying NPY and NPFF receptors. These tools are invaluable for receptor localization, quantification, and in vivo imaging techniques such as positron emission tomography (PET).

The synthesis of N(G)-substituted derivatives of BIBP 3226 has been a primary route for incorporating positron-emitting radioisotopes. researchgate.net The goal is to develop PET radiopharmaceuticals that can be used for tumor imaging, given the abundance of NPY receptors in various cancers. researchgate.net The introduction of fluorine-containing N(G)-acyl groups is one such strategy aimed at creating ¹⁸F-labeled radioligands. researchgate.net

While the development of specific radioligands based on BIBP 3226 for NPFF receptors is less documented in the provided context, the fact that BIBP 3226 exhibits antagonist activity at these receptors suggests its potential as a scaffold for developing such probes. researchgate.net The in vivo antagonistic effects of BIBP 3226 on NPFF receptor-mediated pharmacology highlight the utility of this chemical class in probing NPFF system function. nih.govresearchgate.net

The ability to quantify BIBP 3226 at very low levels using techniques like HPLC-MS/MS allows for its use as a probe in receptor expression and internalization assays. nih.gov For example, the differential uptake of BIBP 3226 in breast cancer cells versus bone marrow cells has been used as an indirect indicator of NPY Y1 receptor expression levels. nih.gov

Neuroanatomical and Neurophysiological Investigations with Bibp 3226 Trifluoroacetate

Central Nervous System Distribution Studies in Animal Models

Autoradiographic studies in animal models, particularly rats, have been crucial in mapping the distribution of Y1 receptor binding sites using BIBP 3226. These studies reveal a distinct and specific distribution pattern within the central nervous system. High levels of specific binding for BIBP 3226 have been observed in several areas of the rat brain, indicating regions where the Y1 receptor is densely expressed and likely to mediate NPY's effects. nih.gov

Key brain regions with notable BIBP 3226 binding include:

Superficial cortical laminae nih.gov

Anterior olfactory nucleus nih.gov

Claustrum nih.gov

Geniculate nuclei nih.gov

Medial mammillary nucleus nih.gov

Parietal cortex nih.gov

The specificity of BIBP 3226 for the Y1 receptor is highlighted by its stereoselective binding; the (S)-enantiomer shows almost no affinity for the receptor compared to the active (R)-configured BIBP 3226. nih.gov This high specificity makes it a reliable tool for distinguishing Y1 receptors from other NPY receptor subtypes.

Receptor occupancy mapping using a tritiated form of the antagonist, [3H]BIBP 3226, has been employed to visualize the distribution of Y1 receptors in the rat brain. nih.gov Comparative studies using both the antagonist [3H]BIBP 3226 and a Y1-selective agonist radioligand, [125I][Leu31,Pro34]pPYY, have provided deeper insights into the receptor landscape. nih.gov

While a high degree of overlap exists in the binding patterns of the agonist and antagonist, indicating they target the same receptor population in many brain areas, some key differences have been noted. nih.gov Certain regions, including the external plexiform layer of the olfactory bulb, lateral septum, nucleus tractus solitarius, and area postrema, showed significant enrichment of binding sites for the agonist [125I][Leu31,Pro34]pPYY but not for [3H]BIBP 3226. nih.gov This suggests a possible heterogeneity of Y1 receptors, with a sub-population that is not recognized by BIBP 3226. nih.gov

Brain Region[3H]BIBP 3226 Binding (Antagonist)[125I][Leu31,Pro34]pPYY Binding (Agonist)
Superficial Cortical LaminaeHighHigh
Anterior Olfactory NucleusHighHigh
ClaustrumHighHigh
Geniculate NucleiHighHigh
Medial Mamillary NucleusHighHigh
External Plexiform Layer of Olfactory BulbLow/AbsentHigh
Lateral SeptumLow/AbsentHigh
Nucleus Tractus SolitariusLow/AbsentHigh
Area PostremaLow/AbsentHigh

Electrophysiological Recordings of Neuronal Activity Modulation

Whole-cell patch-clamp recordings from in vitro brain slices have provided direct evidence of how BIBP 3226 modulates neuronal activity by blocking Y1 receptors. In studies on rat thalamic neurons, NPY was shown to activate G-protein-activated inwardly rectifying K+ (GIRK) channels, leading to a K+-selective current. nih.gov This effect was blocked by the application of BIBP 3226, confirming that the activation of these channels by NPY is mediated specifically through the Y1 receptor. nih.gov

Conversely, NPY also causes an inhibition of high-voltage-activated (HVA) Ca2+ currents in the same neurons. nih.gov This inhibitory effect was not blocked by BIBP 3226, indicating that it is mediated by a different NPY receptor subtype, likely the Y2 receptor. nih.gov Such studies demonstrate the utility of BIBP 3226 in dissecting the specific contributions of different NPY receptor subtypes to the modulation of ion channel function and neuronal excitability. nih.gov Further research in hippocampal slices has also utilized BIBP 3226 to confirm that NPY's modulation of synaptic transmission at temporoammonic-CA1 synapses occurs via Y1 receptors. biorxiv.org

Neuronal Effect of NPYBrain RegionEffect of BIBP 3226Mediating Receptor
Activation of GIRK K+ CurrentThalamus (RT & VB Nuclei)BlockedNPY Y1
Inhibition of HVA Ca2+ CurrentThalamus (RT & VB Nuclei)Not BlockedNPY Y2
Modulation of Synaptic TransmissionHippocampus (TA-CA1)BlockedNPY Y1

Currently, specific studies employing in vivo microdialysis to directly measure the modulation of neurotransmitter release by BIBP 3226 trifluoroacetate (B77799) are not prominently available in the reviewed literature. This technique is theoretically well-suited for investigating how Y1 receptor blockade affects the extracellular concentrations of neurotransmitters in specific brain regions of living animals. Such studies would be valuable for understanding the downstream neurochemical consequences of Y1 receptor antagonism in a physiological context.

Gene Expression and Protein Regulation Studies (e.g., NPY Receptor Expression)

BIBP 3226 has been utilized as a tool in studies evaluating the expression levels of its target, the NPY Y1 receptor. A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed to quantify BIBP 3226 in cell extracts. nih.gov This method was applied to provide an indirect measure of NPY Y1 receptor expression in different cell types. nih.govresearchgate.net

In one study, researchers compared the amount of BIBP 3226 in breast cancer cells (MCF7), which are known to express NPY Y1 receptors, to the amount in bone marrow cells from mice. nih.gov Under identical exposure conditions, the quantity of BIBP 3226 found in the breast cancer cells was 72 to 657 times higher than that in the bone marrow cells. nih.govresearchgate.net This significant difference in accumulation provides a strong indirect indication of the relative expression levels of the NPY Y1 receptor in these cell populations, demonstrating the utility of quantifying BIBP 3226 uptake as a proxy for receptor density. nih.govresearchgate.net

Methodological Approaches and Analytical Techniques in Bibp 3226 Trifluoroacetate Research

Radiosynthesis of Labeled BIBP 3226 Trifluoroacetate (B77799) for Receptor Studies

To study the distribution and binding characteristics of the NPY Y1 receptor, radiolabeled versions of BIBP 3226 are employed. A common method involves tritiation, resulting in [3H]BIBP 3226, which is used to investigate the autoradiographic distribution of its binding sites in tissues such as the brain. nih.gov These studies help to map the density and location of Y1 receptors. For instance, comparative studies have utilized [3H]BIBP 3226 alongside Y1 agonist radioligands like [125I][Leu31,Pro34]pPYY to visualize receptor distribution in the rat brain. nih.gov

While tritiated ligands are valuable for in vitro autoradiography, developing ligands for in vivo imaging techniques like Positron Emission Tomography (PET) is a key area of research. This involves labeling derivatives of BIBP 3226 with positron-emitting radioisotopes, such as fluorine-18 (B77423) (18F). researchgate.net The goal is to create PET radiopharmaceuticals that can non-invasively image NPY Y1 receptors in living subjects, which is particularly relevant for oncology, as these receptors are abundant in a range of tumors. researchgate.netctfassets.net The synthesis of these labeled compounds is a multi-step process designed to retain the essential chirality of the original molecule, which is critical for receptor binding affinity. researchgate.net

RadioligandIsotopeApplicationKey Findings
[3H]BIBP 3226Tritium (³H)In vitro autoradiographyUsed to map the distribution of NPY Y1 receptor binding sites in the rat brain. nih.gov
[125I][Leu31,Pro34]pPYYIodine-125Comparative receptor mappingUsed alongside [3H]BIBP 3226 to compare agonist and antagonist binding sites, revealing potential receptor heterogeneity. nih.gov
18F-labeled BIBP 3226 DerivativesFluorine-18Development of PET radiopharmaceuticalsAims to create tracers for in vivo imaging of NPY Y1 receptors in tumors and other tissues. researchgate.net

Chromatographic and Spectroscopic Methods for Quantification in Biological Matrices (Preclinical Focus)

Accurate quantification of BIBP 3226 in biological samples is crucial for preclinical studies, including cellular uptake assays and pharmacokinetic analyses. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred analytical method due to its high sensitivity and specificity, which is necessary for detecting the picogram levels of the compound often found in these studies. nih.govresearchgate.net

A validated HPLC-MS/MS method has been established for the determination of BIBP 3226 in biological matrices. nih.gov The method involves chromatographic separation on a reversed-phase column followed by detection using a mass spectrometer. The mass spectrometer is operated in a positive ionization mode, and data are acquired using selected reaction monitoring (SRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. ipp.pt

Method validation is performed according to regulatory guidelines to ensure linearity, accuracy, precision, and stability. researchgate.net Calibration curves have demonstrated linearity for concentrations ranging from 0.25 to 30 ng/mL. nih.gov The method achieves very low limits of detection (LOD) and quantification (LOQ), reaching the picogram level in cell extracts. nih.gov

ParameterSpecification
Chromatography High-Performance Liquid Chromatography (HPLC)
Column Reversed-phase Kinetex® core-shell C8 (2.6 μm, 150 × 2.1 mm) nih.gov
Elution Mode Isocratic nih.gov
Mobile Phase Acetonitrile and water (30:70, v/v), with 0.1% (v/v) formic acid nih.gov
Flow Rate 0.25 mL/min nih.gov
Detection Tandem Mass Spectrometry (MS/MS) ipp.pt
Ionization Mode Positive Ionization (ESI+) ipp.pt
Data Acquisition Selected Reaction Monitoring (SRM) nih.gov
Linear Range 0.25 to 30 ng/mL nih.gov
LOD (Cell Extracts) 0.1 pg nih.gov
LOQ (Cell Extracts) 0.3 pg nih.gov

The developed HPLC-MS/MS method has been successfully applied to quantify BIBP 3226 in cell extracts and the surrounding supernatant culture media from in vitro assays. nih.gov This is particularly useful for receptor internalization studies, where understanding the amount of ligand bound to and taken up by cells is essential. researchgate.net

In one application, the method was used to compare the amount of BIBP 3226 in breast cancer cells (MCF-7), which express NPY Y1 receptors, to the amount in bone marrow cells. nih.gov The results showed that the concentration of BIBP 3226 was 72 to 657 times higher in the breast cancer cells. nih.gov This significant difference provides an indirect but clear indicator of NPY Y1 receptor expression levels, demonstrating the utility of the method in evaluating receptor presence in different cell types. nih.gov

Advanced Imaging Techniques (e.g., PET/SPECT Ligands in Animal Models)

Advanced in vivo imaging techniques are indispensable tools in preclinical drug development for visualizing drug effects and biological processes in living animal models. ctfassets.netnih.gov While BIBP 3226 itself is not a standard imaging agent, it plays a critical role in the validation of new PET and Single Photon Emission Computed Tomography (SPECT) ligands targeting the NPY Y1 receptor. acs.org

In preclinical studies using animal models with human tumor xenografts (like MCF-7 breast cancer), BIBP 3226 is used as a blocking agent. acs.org For example, when evaluating a new 18F-labeled NPY analogue for PET imaging, researchers co-administer BIBP 3226 to determine the specificity of the new tracer. acs.org A significant reduction in the tracer's uptake in the tumor in the presence of BIBP 3226 confirms that the tracer's accumulation is specifically mediated by binding to the NPY Y1 receptor. acs.org Although these competition studies can sometimes be challenging due to differing in vivo kinetics between a large peptide-based tracer and a small molecule antagonist like BIBP 3226, they are a cornerstone of radiopharmaceutical validation. acs.org

Bioinformatic and Computational Approaches for Ligand-Receptor Modeling

Bioinformatic and computational tools are used to model and analyze the interaction between ligands like BIBP 3226 and their receptors at a molecular level. nih.gov These approaches provide insights into the structural basis of ligand-receptor binding, which can be difficult to determine experimentally. nih.gov

Techniques such as homology modeling are used to build predictive three-dimensional (3D) structures of the target receptor, in this case, the NPY Y1 receptor, often using the crystal structures of related G protein-coupled receptors (GPCRs) as templates. nih.gov Once a model of the receptor is built, molecular docking simulations can be performed. These simulations predict the preferred binding pose and orientation of BIBP 3226 within the receptor's binding pocket. nih.gov The process often involves flexible docking, where both the ligand and the receptor's side chains in the binding site are allowed to move, providing a more realistic simulation of the binding event. nih.gov These computational studies can help rationalize the high affinity and selectivity of BIBP 3226 and guide the design of new derivatives with improved properties. researchgate.net

Role of Bibp 3226 Trifluoroacetate As a Pharmacological Tool

Elucidating NPY Receptor Subtype (Y1) Function

The advent of BIBP 3226 provided an unprecedented opportunity to isolate and study the specific functions of the NPY Y1 receptor. nih.gov As the first potent and selective non-peptide antagonist for this receptor, it allowed for more precise investigations than were previously possible with peptide-based ligands. nih.gov

Biochemical and pharmacological studies have confirmed that BIBP 3226 acts as a competitive antagonist at the Y1 receptor. nih.gov Its high affinity for the Y1 receptor, with a Ki value in the nanomolar range, coupled with significantly lower affinity for Y2, Y4, and Y5 subtypes, underscores its selectivity. nih.gov This selectivity has been instrumental in characterizing the physiological roles of Y1 receptors in various systems, most notably the cardiovascular system. nih.gov For instance, research utilizing BIBP 3226 has demonstrated that while Y1 receptor antagonism has little effect on basal blood pressure, it can effectively attenuate hypertension induced by stress. nih.gov This finding supports the hypothesis that Neuropeptide Y is predominantly released during periods of intense sympathetic nervous system activation. nih.gov

Furthermore, BIBP 3226 has been crucial for characterizing NPY receptor subtypes involved in neurotransmitter release. It has helped to show that presynaptic NPY receptors that mediate catecholamine release are not exclusively of the Y2 subtype, as previously thought, but also include Y1 receptors. nih.gov

At the molecular level, studies have mapped the interaction between BIBP 3226 and the human Y1 receptor. Research using alanine-scanning mutagenesis has revealed that the antagonist and the endogenous ligand, NPY, share an overlapping binding site. nih.gov Specific amino acid residues within the receptor, such as W163, F173, Q219, N283, F286, and D287, have been identified as critical for the binding of both NPY and BIBP 3226. nih.gov Conversely, the Y211A mutant receptor lost all affinity for BIBP 3226 while retaining its ability to bind NPY, highlighting a key difference in their interaction with the receptor. nih.gov

Investigating Physiological Roles of Endogenous NPY and NPFF

While highly valued for its Y1 antagonism, further research revealed that BIBP 3226 is a mixed antagonist, also exhibiting affinity for Neuropeptide FF (NPFF) receptors. researchgate.net This dual activity, though a complicating factor in studies aimed solely at Y1 function, has made BIBP 3226 a valuable tool for investigating the physiological roles of both NPY and NPFF systems. researchgate.netnih.gov Its antagonistic properties at NPFF receptors must be considered when interpreting pharmacological data. researchgate.net

Studies have demonstrated that BIBP 3226 can antagonize several in vivo effects induced by NPFF and the related peptide NPVF. For example, it has been shown to completely block the hypothermic effects caused by central administration of NPFF and NPVF in mice. nih.gov Additionally, BIBP 3226 prevents the anti-morphine actions of NPFF in pain assessment assays and reduces the increase in mean arterial blood pressure induced by intravenous NPFF and NPVF in anesthetized rats. nih.gov These findings collectively suggest that BIBP 3226 exhibits in vivo antagonistic effects at NPFF receptors, helping to clarify that many of the observed pharmacological profiles of NPFF are mediated directly through its own receptors. nih.gov

However, the compound's utility can be limited in some contexts; at high concentrations, it may cause non-specific effects. nih.govnih.gov For example, some studies have suggested that its inhibition of NPY-induced food intake might occur through a non-specific mechanism rather than direct Y1 receptor inhibition. nih.gov

As a Reference Compound in Drug Discovery Efforts

As the first-in-class potent and selective non-peptide NPY Y1 receptor antagonist, BIBP 3226 has served as a crucial reference compound and a structural template in the development of new antagonists. nih.govnih.gov Its discovery spurred further research to create derivatives with improved selectivity and pharmacokinetic profiles.

Moreover, its identification as the first reported antagonist for NPFF2 receptors has positioned it as a valuable lead compound for developing more potent and selective antagonists for the NPFF system. nih.gov The relationship between NPY and NPFF receptors, highlighted by the cross-reactivity of ligands like BIBP 3226, suggests a shared evolutionary history and has opened new avenues for detailed mutagenesis and structure-activity relationship studies. nih.gov This makes BIBP 3226 a foundational tool not only for probing receptor function but also for guiding the design of novel molecules targeting these important neuropeptide systems.

Data Tables

Table 1: Binding Affinity of BIBP 3226 for Various Neuropeptide Receptors

Receptor Subtype Species Ki (nM)
NPY Y1 Rat (r) 1.1
NPFF2 Human (h) 79
NPFF Rat (r) 108
NPY Y2 Rat (r) > 1000
NPY Y4 Rat (r) > 1000
NPY Y5 Rat (r) > 1000

Data sourced from R&D Systems and MedchemExpress. medchemexpress.com

Table 2: Compound Names Mentioned

Compound Name
BIBP 3226 trifluoroacetate (B77799)
Neuropeptide Y (NPY)
Neuropeptide FF (NPFF)
NPVF
Morphine
BIBP 3435
GR231118

Future Directions and Research Opportunities

Development of More Selective and Potent NPY and NPFF Receptor Ligands

BIBP 3226 was the first non-peptide antagonist developed for the NPY Y1 receptor and, serendipitously, was also identified as the first reported antagonist for NPFF2 receptors. nih.gov This dual activity, while a valuable tool for initial research, underscores the need for new ligands with higher selectivity to dissect the distinct physiological roles of these receptor systems.

Future research will focus on using the chemical structure of BIBP 3226 as a scaffold to design novel compounds. The goal is to develop ligands that are not only highly potent but also exquisitely selective for either the NPY Y1 receptor or specific NPFF receptor subtypes. The discovery that BIBP 3226 and NPY share an overlapping binding site on the human Y1 receptor provides a molecular basis for such rational drug design. nih.gov By modifying the functional groups of BIBP 3226, medicinal chemists can aim to enhance interactions with unique amino acid residues within the binding pocket of one receptor type while reducing affinity for the other. This will be crucial for clarifying whether the in vivo effects observed with BIBP 3226, such as its influence on blood pressure and anxiety, are mediated through NPY Y1 receptors, NPFF receptors, or a combination of both. nih.govresearchgate.net

The development of these second-generation ligands will enable a more precise understanding of the therapeutic potential of targeting each receptor individually, minimizing off-target effects and advancing the prospect of clinical applications.

Binding Affinity (Ki) of BIBP 3226 for Various Receptors
ReceptorSpeciesKi (nM)Reference
NPY Y1Rat1.1 nih.gov
NPY Y1Human7 nih.gov
NPFF2Human79 nih.gov
NPFFRat108 nih.gov
NPY Y2Rat> 1000 nih.gov
NPY Y4Rat> 1000 nih.gov
NPY Y5Rat> 1000 nih.gov

Exploration of Novel Therapeutic Avenues Based on Preclinical Findings

Preclinical research with BIBP 3226 has provided a strong foundation for exploring new therapeutic applications. Its role as a competitive antagonist at the Y1 receptor has been instrumental in studying cardiovascular regulation. nih.gov Studies have shown that while antagonism of Y1 receptors with BIBP 3226 has little effect on basal blood pressure, it can effectively attenuate stress-induced hypertension. nih.gov This suggests a novel therapeutic strategy for managing hypertension linked to high sympathetic nervous system activity.

Furthermore, the compound's demonstrated in vivo antagonism of NPFF receptors opens up different therapeutic possibilities. researchgate.net NPFF is known to modulate opioid functions, and BIBP 3226 has been shown to prevent the anti-morphine actions of NPFF in preclinical models. researchgate.net This points toward potential applications in pain management and addiction medicine. The dual antagonism of NPY and NPFF systems may also be relevant for stress-related disorders, including anxiety and depression, where both neuropeptide systems are implicated. Other preclinical studies have highlighted the utility of BIBP 3226 in investigating conditions such as feeding behaviors and bone regeneration, further broadening its potential therapeutic scope. nih.govnih.gov Future research should focus on using more selective ligands, derived from the BIBP 3226 template, to validate these findings and determine the specific receptor contributions to each potential therapeutic effect.

Integration with Emerging Neuroscientific Techniques (e.g., Optogenetics, Chemogenetics)

The advent of powerful neuroscientific tools like optogenetics and chemogenetics offers unprecedented opportunities to dissect neural circuits with cell-type specificity and high temporal precision. mit.edustanford.edu While these techniques allow for the direct activation or inhibition of specific neuronal populations, pharmacological tools like BIBP 3226 remain essential for identifying the molecular mediators of the observed effects.

Future research can strategically combine these approaches. For instance, optogenetic activation of AgRP/NPY neurons in the hypothalamus is known to trigger robust feeding behavior. nih.gov Following such stimulation, BIBP 3226 could be administered to determine if the subsequent feeding response is mediated by the NPY Y1 receptor. nih.gov This integrated approach allows researchers to causally link the activity of a specific circuit to the engagement of a particular receptor, a level of detail that is difficult to achieve with either technique alone. biorxiv.org By serving as a pharmacological validator for findings from optogenetic or chemogenetic manipulations, BIBP 3226 and its future derivatives will be invaluable in mapping the precise function of NPY and NPFF receptors within complex neural networks governing behavior and physiology.

Advanced Preclinical Models for Complex Disease Pathologies

Translating findings from basic research into clinical applications is a major challenge, often hindered by the limitations of traditional animal models. The future of research involving compounds like BIBP 3226 will increasingly rely on advanced preclinical models that better recapitulate human physiology and complex diseases.

These models include:

Humanized Mice: These are mice engrafted with human cells or genes, allowing for the study of a compound's effect in a more human-relevant biological context.

Organoids: These are three-dimensional cell cultures derived from stem cells that self-organize to mimic the structure and function of human organs. Brain or cardiovascular organoids could be used to study the effects of NPY/NPFF receptor modulation in a human-derived system.

Organs-on-a-Chip: These microfluidic devices contain living human cells in a system that simulates the activities and mechanics of entire organs, offering a sophisticated platform for toxicology and efficacy studies. mdpi.com

Utilizing these advanced models will be critical for investigating the complex, multi-system effects of modulating NPY and NPFF pathways. For diseases with intricate pathologies, such as neurodegenerative disorders or metabolic syndrome, these models can provide more predictive insights into the potential efficacy and safety of novel ligands derived from BIBP 3226, ultimately bridging the gap between preclinical discovery and clinical reality. mdpi.com

Q & A

Q. What are the receptor selectivity profiles of BIBP 3226 trifluoroacetate, and how should researchers validate its specificity in experimental models?

BIBP 3226 exhibits high selectivity for rat neuropeptide Y (NPY) Y1 receptors (Ki = 1.1 nM) and moderate affinity for human NPFF2 (Ki = 79 nM) and rat NPFF receptors (Ki = 108 nM), with negligible activity at Y2/Y4/Y5 receptors (Ki > 1000 nM) . To validate specificity:

  • Use competitive binding assays with radiolabeled NPY or NPFF in receptor-transfected cell lines.
  • Include control experiments with Y2/Y4/Y5 agonists (e.g., PYY, PP) to confirm lack of cross-reactivity.
  • Pair with genetic knockout models or siRNA-mediated receptor silencing to isolate Y1/NPFF2 effects .

Q. What are the standard protocols for preparing and administering this compound in in vivo and in vitro studies?

  • Storage : Store lyophilized powder at -20°C; reconstituted solutions in DMSO or saline should be aliquoted and stored at -80°C for ≤2 years .
  • Dosage :
  • In vitro: Use 0.1–1 µM for vascular studies (e.g., canine splenic artery) to inhibit Y1-mediated vasoconstriction .
  • In vivo: 10 nmol/mouse via intracerebroventricular (i.c.v.) infusion for neurobehavioral assays (e.g., anxiety or alcohol consumption studies) .
    • Solubility : Pre-dissolve in DMSO (<10% final concentration) and dilute in artificial cerebrospinal fluid (aCSF) or Krebs-Henseleit buffer to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on BIBP 3226’s frequency-dependent inhibition of vasoconstriction in sympathetic nerve stimulation models?

BIBP 3226 selectively inhibits the second peak of biphasic vasoconstriction at low-frequency stimulation (1–4 Hz) but shows weaker effects at 10 Hz . To address this:

  • Experimental design : Compare responses across stimulation frequencies (1, 4, 10 Hz) in isolated arteries (e.g., canine splenic) pre-treated with BIBP 3226 (1 µM).
  • Pharmacological controls : Co-apply α1-adrenergic antagonists (e.g., prazosin) or ATP purinoceptor blockers (e.g., ab-m ATP) to isolate NPY-Y1 contributions .
  • Mechanistic analysis : Use neuropeptide depletion (e.g., reserpine) or NPY knockout models to confirm Y1 receptor dependency .

Q. What methodologies are recommended to assess BIBP 3226’s role in neurobehavioral regulation, particularly its anxiogenic effects versus potential therapeutic applications?

  • Anxiety models : Use elevated plus maze or open field tests in rats post-i.c.v. administration (10 nmol). Note that BIBP 3226 increases anxiety-like behaviors by blocking endogenous NPY-Y1 signaling .
  • Therapeutic potential :
  • Test in binge alcohol models: Administer BIBP 3226 (20 pmol) bilaterally in the bed nucleus of the stria terminalis (BNST) to amplify ethanol consumption during specific epochs .
  • Combine with CRF receptor antagonists to dissect NPY-CRF interactions in stress pathways .

Q. How can researchers address inconsistencies between in vitro receptor affinity data and in vivo functional outcomes?

Discrepancies arise due to tissue-specific receptor expression, pharmacokinetics, or off-target effects. Strategies include:

  • Tissue bath experiments : Compare BIBP 3226’s potency in isolated arteries (e.g., splenic vs. coronary) to assess regional Y1 receptor density .
  • Microdialysis : Measure NPY release dynamics in vivo during stimulation to correlate with ex vivo binding data .
  • Metabolic profiling : Use LC-MS to detect trifluoroacetate dissociation or metabolite interference in biological matrices .

Q. What experimental approaches are suitable for studying BIBP 3226’s synergistic effects with other neuromodulators (e.g., ATP, norepinephrine)?

  • Dual pharmacology : Apply BIBP 3226 with α1-adrenergic (prazosin) or ATPergic (ab-m ATP) antagonists in vascular models to unmask NPY-Y1 contributions to vasoconstriction .
  • Calcium imaging : Monitor intracellular Ca²⁺ flux in Y1-transfected cells co-stimulated with NPY and ATP to quantify crosstalk .
  • Data analysis : Use two-way ANOVA to evaluate interaction effects between BIBP 3226 and co-applied agents .

Methodological Challenges & Solutions

Q. How should researchers validate BIBP 3226’s functional antagonism in immune modulation studies, such as macrophage polarization?

  • In vitro assays : Treat LPS-activated macrophages with BIBP 3226 (1–10 µM) and quantify M1 markers (e.g., iNOS, IL-1β) via qPCR or flow cytometry. Note that BIBP 3226 reverses NPY-mediated suppression of NF-κB/Mincle-Syk signaling .
  • Controls : Include Y1 receptor agonists (e.g., Leu31Pro34NPY) to confirm pathway specificity .

Q. What strategies can clarify BIBP 3226’s role in renal protection versus its hypertensive effects in cardiovascular models?

  • Renal injury models : Administer BIBP 3226 in ischemia-reperfusion injury models and assess macrophage infiltration (F4/80+ cells) and creatinine clearance .
  • Hemodynamic monitoring : Simultaneously measure arterial pressure (ABP) and regional blood flow (e.g., femoral artery) to balance renal and vascular outcomes .

Q. How can researchers reconcile BIBP 3226’s reported therapeutic potential with its anxiogenic side effects?

  • Dose optimization : Perform dose-response curves in parallel behavioral and physiological assays to identify non-anxiogenic thresholds .
  • Targeted delivery : Use nanoparticle encapsulation or region-specific infusions (e.g., BNST vs. amygdala) to limit off-target anxiety effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.